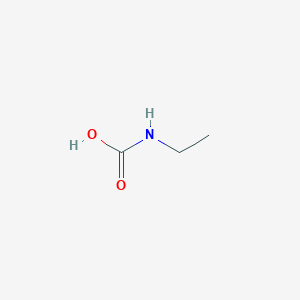![molecular formula C26H21BrN2 B12285576 4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)
4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-6-トリチル-5,7-ジヒドロピロロ[3,4-b]ピリジンは、ピロロ[3,4-b]ピリジンコア構造を特徴とする複素環式化合物です。この化合物は、潜在的な生物活性とさまざまな生物活性分子の合成におけるビルディングブロックとしての役割のために、医薬品化学の分野で大きな関心を集めています。
準備方法
合成経路と反応条件
4-ブロモ-6-トリチル-5,7-ジヒドロピロロ[3,4-b]ピリジンの合成は、通常、ピロロ[3,4-b]ピリジン前駆体の臭素化とそれに続くトリチル基の導入を含みます。反応条件は、多くの場合、ジクロロメタンなどの溶媒の存在下、N-ブロモスクシンイミド(NBS)などの臭素化剤の使用を必要とします。 トリチル基は、ピリジンなどの塩基の存在下、トリチルクロリドを使用して導入できます .
工業生産方法
4-ブロモ-6-トリチル-5,7-ジヒドロピロロ[3,4-b]ピリジンの特定の工業生産方法はよく文書化されていませんが、一般的なアプローチは、ラボの合成手順を拡大することになります。これには、高収率と純度を確保するための反応条件の最適化と、臭素化剤やその他の反応性化学物質の取り扱いを安全に行うための安全対策の実施が含まれます。
化学反応の分析
反応の種類
4-ブロモ-6-トリチル-5,7-ジヒドロピロロ[3,4-b]ピリジンは、次のようなさまざまな化学反応を起こすことができます。
置換反応: 適切な条件下では、臭素原子が他の求核剤で置換される可能性があります。
酸化および還元反応: この化合物は、酸化または還元されて異なる誘導体となる可能性があります。
カップリング反応: より複雑な分子を形成するためにカップリング反応に関与することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。条件には、多くの場合、ジメチルホルムアミド(DMF)などの溶媒と塩基の使用が含まれます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。
還元反応: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、置換反応は、さまざまな置換されたピロロ[3,4-b]ピリジン誘導体を生成する可能性がありますが、酸化および還元反応は、化合物の異なる酸化状態につながる可能性があります。
科学研究への応用
4-ブロモ-6-トリチル-5,7-ジヒドロピロロ[3,4-b]ピリジンは、いくつかの科学研究への応用があります。
医薬品化学: キナーゼ酵素やその他の生体経路を標的にする潜在的な治療薬の合成における前駆体として役立ちます。
生物学的調査: この化合物は、生物学的標的との相互作用とその薬物候補としての可能性を理解するための研究で使用されます。
ケミカルバイオロジー: 生物学的プロセスを研究するための化学プローブの設計に用いられます。
科学的研究の応用
4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Biology: It is employed in the design of chemical probes to study biological processes.
Industrial Applications: The compound can be used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
作用機序
4-ブロモ-6-トリチル-5,7-ジヒドロピロロ[3,4-b]ピリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。臭素原子とトリチル基は、化合物の結合親和性と特異性を調節する上で重要な役割を果たします。 正確な経路と標的は、特定の用途と化合物が使用されている生物学的コンテキストによって異なる可能性があります .
類似の化合物との比較
類似の化合物
4-ブロモ-5,7-ジヒドロ-6H-ピロロ[3,4-b]ピリジン: トリチル基がなく、これはその生物活性と化学反応性に影響を与える可能性があります。
6-トリチル-5,7-ジヒドロ-4H-ピロロ[3,4-b]ピリジン:
独自性
4-ブロモ-6-トリチル-5,7-ジヒドロピロロ[3,4-b]ピリジンは、臭素原子とトリチル基の両方の存在によってユニークです。この組み合わせは、化学反応におけるその汎用性と生物活性分子を合成するためのビルディングブロックとしての可能性を高めます。 臭素原子は、置換反応によるさらなる官能化を可能にする一方、トリチル基は立体保護を提供し、多段階合成において保護基として使用できます .
類似化合物との比較
Similar Compounds
4-Bromo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine: Lacks the trityl group, which may affect its biological activity and chemical reactivity.
6-Trityl-5,7-dihydro-4H-pyrrolo[3,4-b]pyridine:
Uniqueness
4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine is unique due to the presence of both the bromine atom and the trityl group. This combination enhances its versatility in chemical reactions and its potential as a building block for synthesizing bioactive molecules. The bromine atom allows for further functionalization through substitution reactions, while the trityl group provides steric protection and can be used as a protecting group in multi-step synthesis .
特性
分子式 |
C26H21BrN2 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC名 |
4-bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C26H21BrN2/c27-24-16-17-28-25-19-29(18-23(24)25)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17H,18-19H2 |
InChIキー |
YZRBEAGOFACMIN-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CN=C2CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


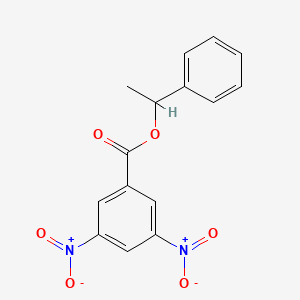
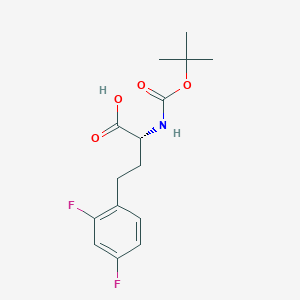
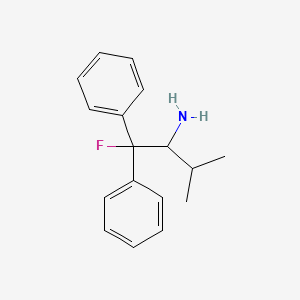
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
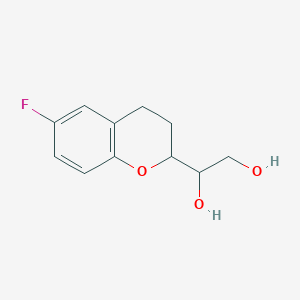
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
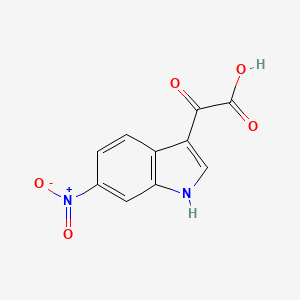

![8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B12285573.png)

